molecular formula C8H7NaO3S B1324485 Sodium 2-phenylethylene-1-sulphonate CAS No. 2039-44-3

Sodium 2-phenylethylene-1-sulphonate

Cat. No.: B1324485
CAS No.: 2039-44-3
M. Wt: 206.2 g/mol
InChI Key: MNCGMVDMOKPCSQ-UHDJGPCESA-M
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Description

It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its diverse biological and industrial applications.

Mechanism of Action

Mode of Action

They serve as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Pharmacokinetics

Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .

Biochemical Analysis

Biochemical Properties

Sodium 2-phenylethylene-1-sulphonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonylating, sulfenylating, and sulfinylating reagents, depending on the reaction conditions . These interactions are crucial for the synthesis of organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . The nature of these interactions often involves the formation of S–S, N–S, and C–S bonds, which are essential for various biochemical processes.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of specific transport mechanisms, allowing it to be distributed both in the extracellular and intracellular spaces . This distribution can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a versatile building block for preparing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with various biomolecules is key to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound can be bio-transformed into acyclic and cyclic disulphides, which are rapidly eliminated from the body through the kidneys . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound’s activity can persist over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, toxic or adverse effects can occur, including gastrointestinal discomfort, skin reactions, and elevated liver enzymes . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . The compound’s role in these pathways is crucial for understanding its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2-phenylethylene-1-sulphonate typically involves the sulfonation of styrene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained between 0°C and 25°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The sulfonation reaction is followed by neutralization with sodium hydroxide to produce the final sodium salt .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-phenylethylene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding sulfonates.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfonates.

    Substitution: Various substituted phenylethylene derivatives.

Scientific Research Applications

Sodium 2-phenylethylene-1-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in various industrial applications.

    Biology: It serves as a surfactant and emulsifying agent in biological studies, aiding in the stabilization of proteins and other biomolecules.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable micelles and nanoparticles.

    Industry: It is employed in the production of detergents, dispersants, and other specialty chemicals.

Comparison with Similar Compounds

Sodium 2-phenylethylene-1-sulphonate can be compared with other similar compounds such as:

    Sodium styrene sulfonate: Similar in structure but differs in the position of the sulfonate group.

    Sodium vinyl sulfonate: Contains a vinyl group instead of a phenylethylene group.

    Sodium allyl sulfonate: Contains an allyl group instead of a phenylethylene group.

Uniqueness: this compound is unique due to its phenylethylene backbone, which imparts distinct chemical and physical properties compared to other sulfonates. This makes it particularly useful in applications requiring specific polymerization and surfactant characteristics .

Properties

IUPAC Name

sodium;(E)-2-phenylethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGMVDMOKPCSQ-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-44-3
Record name Sodium 2-phenylethylene-1-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-phenylethylene-1-sulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of Sodium 2-phenylethenesulfonate in the synthesis of 1,2-Thiazetidine 1,1-dioxides?

A1: Sodium 2-phenylethenesulfonate (2) serves as the starting material in the synthesis of 2,3-disubstituted 1,2-thiazetidine 1,1-dioxides. [] It reacts to form 2-Alkylamino-2-phenylethanesulfonic acids (3), which are then chlorinated and cyclized to obtain the target compounds. []

Q2: Is there any structural information available for the synthesized 1,2-Thiazetidine 1,1-dioxides derived from Sodium 2-phenylethenesulfonate?

A2: Yes, the research paper characterizes the synthesized 1,2-Thiazetidine 1,1-dioxides using IR and NMR spectroscopy. [] Furthermore, an X-ray analysis of a representative compound (5d) confirmed the proposed structure of these β-sultams. []

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